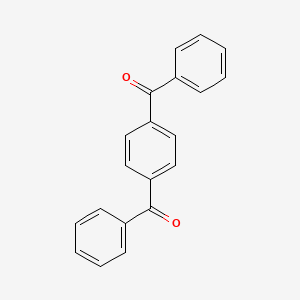

1,4-Dibenzoylbenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENBPVOAXERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184245 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3016-97-5 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibenzoylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Dibenzoylbenzene Derivatives

Established Synthetic Routes to 1,4-Dibenzoylbenzene

The most prominent and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the introduction of acyl groups onto an aromatic ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. chemguide.co.uk In the context of this compound, this typically involves the reaction of benzene (B151609) with terephthaloyl chloride in the presence of a Lewis acid catalyst. The electrophile in this reaction is the acylium ion, which is generated from the acyl chloride and the Lewis acid. chemguide.co.uk

A common laboratory-scale synthesis involves dissolving terephthaloyl dichloride in benzene and adding anhydrous aluminum chloride (AlCl₃). The reaction mixture is heated, and after workup, this compound is obtained. A study reported a yield of 76% for this method.

The efficiency and selectivity of Friedel-Crafts acylation are highly dependent on the reaction conditions and the choice of catalyst. Key factors that are often optimized include temperature, reaction time, and the nature and amount of the catalyst.

Catalyst Selection: Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst for Friedel-Crafts reactions. researchgate.net However, its use in stoichiometric amounts can lead to large volumes of waste. google.com Consequently, research has focused on finding more efficient and reusable catalysts. Iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are moderately active catalysts that can provide good yields at higher temperatures. researchgate.net The use of solid acid catalysts, such as zeolites and ion-exchange resins, represents a greener alternative to traditional Lewis acids, offering advantages in terms of reusability and reduced environmental impact. In a study focused on the acylation of a benzofuran (B130515) derivative, various solid acid catalysts were tested to determine the best option in terms of reactivity and reusability.

Another approach involves the use of superacids like trifluoromethanesulfonic acid (TfOH). TfOH can function as both a catalyst and a solvent and has been shown to be effective in the acylation of benzene derivatives. For instance, the acylation of benzene with 1,4-dimethyl terephthalate (B1205515) in the presence of TfOH yields a mixture containing this compound.

The following table summarizes various catalysts used in Friedel-Crafts acylation and their general characteristics.

| Catalyst | Type | Activity | Key Features |

| Aluminum chloride (AlCl₃) | Lewis Acid | High | Often requires stoichiometric amounts, can lead to side reactions. |

| Iron(III) chloride (FeCl₃) | Lewis Acid | Moderate | Less reactive than AlCl₃, can be used in catalytic amounts at higher temperatures. researchgate.net |

| Zeolites | Solid Acid | Varies | Reusable, environmentally friendly, shape-selective catalysis. |

| Trifluoromethanesulfonic acid (TfOH) | Superacid | Very High | Can act as both catalyst and solvent, effective for deactivating substrates. |

Reaction Temperature: The temperature of the reaction can significantly influence the rate and selectivity. Higher temperatures generally lead to faster reaction rates but may also promote side reactions and decrease selectivity. numberanalytics.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high product selectivity.

The choice of solvent can have a profound impact on the outcome of a Friedel-Crafts acylation, influencing both the reaction rate and the regioselectivity. numberanalytics.com Solvents can affect the solubility of the reactants and the catalyst, as well as stabilize intermediates. numberanalytics.com

Common solvents for Friedel-Crafts reactions include dichloromethane, chloroform, and nitrobenzene (B124822). numberanalytics.com The polarity of the solvent can play a crucial role in determining the product distribution, particularly in reactions where multiple isomers can be formed. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the kinetically controlled product, while polar solvents like nitrobenzene lead to the thermodynamically more stable product. stackexchange.com This is attributed to the solubility of the intermediate complex; in non-polar solvents, the kinetic product-catalyst complex may precipitate, preventing equilibration to the thermodynamic product. stackexchange.com

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most common route, alternative methods for synthesizing this compound and its derivatives have been developed, often to address the limitations of the classical approach, such as the use of harsh catalysts and the generation of significant waste.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgnih.gov These reactions offer mild conditions and high functional group tolerance. The synthesis of diaryl ketones, including derivatives of this compound, can be achieved through various palladium-catalyzed methods.

One such approach is the carbonylative Suzuki coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source to form a diaryl ketone. nih.gov A study reported the synthesis of various diaryl ketones using a palladium catalyst supported on graphitic carbon nitride (Pd/g-C₃N₄) with benzene-1,3,5-triyl triformate as the CO source. nih.gov

Another relevant example is the Stille coupling reaction. The reaction of (2,6-dimethylphenyl)trimethylstannane with terephthaloyl chloride, catalyzed by palladium, has been shown to produce the corresponding diketone. conicet.gov.ar This demonstrates the feasibility of using palladium catalysis for the direct introduction of two benzoyl groups onto a central aromatic ring system.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org

The table below provides examples of palladium-catalyzed reactions for the synthesis of diaryl ketones.

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Carbonylative Suzuki Coupling | Aryl halide, Arylboronic acid, CO source | Pd/g-C₃N₄ | Heterogeneous catalyst, mild conditions. nih.gov |

| Stille Coupling | Organostannane, Acyl chloride | Palladium complex | Effective for creating C-C bonds with acyl chlorides. conicet.gov.ar |

| General Diaryl Ketone Synthesis | N-phenyl-N-tosylbenzamide, Arene | [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | Utilizes activated amides as coupling partners. researchgate.net |

Electrochemical synthesis offers a green and often milder alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net While a direct and optimized electrochemical synthesis of this compound has not been extensively reported, the electrochemical synthesis of aromatic ketones is a well-established field.

General strategies for the electrochemical synthesis of ketones include the reduction of carbonyl compounds and the oxidation of various precursors. researchgate.net For instance, the electrochemical reduction of diarylketones in a mixed solvent system has been reported to proceed with high yields. researchgate.net

One potentially relevant electrochemical approach could involve the electrooxidative conversion of this compound dihydrazone. researchgate.net The electrooxidation of hydrazones can lead to the formation of diazo compounds, which can then be converted to the corresponding ketones. beilstein-journals.org

Another plausible route is based on the electrochemical oxidation of 1,4-dihydroxybenzene derivatives in the presence of suitable aromatic nucleophiles, which proceeds through a Michael-type addition reaction. academie-sciences.fr Although not a direct synthesis of this compound, this illustrates the principle of building substituted aromatic systems electrochemically. The general principle of electrosynthesis involves the generation of reactive intermediates at the electrode surface, which then undergo further chemical reactions to form the desired product.

Advanced Synthetic Approaches to Functionalized this compound Analogues

The this compound scaffold, characterized by a central benzene ring flanked by two benzoyl groups, serves as a versatile platform for the development of more complex chemical structures. Advanced synthetic strategies focus on introducing new functionalities and molecular motifs to tailor the properties of the final compound.

Incorporation of Heterocyclic Units

The fusion or attachment of heterocyclic rings to the this compound core is a key strategy for creating novel derivatives with unique chemical and physical properties.

The synthesis of 1,4-benzothiazines is a well-established area of heterocyclic chemistry, often achieved through the condensation of 2-aminothiophenol (B119425) with a 1,3-dicarbonyl compound. cbijournal.comnih.govcuestionesdefisioterapia.com Given that this compound is a 1,4-dicarbonyl compound, it can be proposed as a suitable substrate for analogous cyclization reactions to form complex benzothiazine structures.

A plausible synthetic pathway involves the reaction of 2-aminothiophenol with this compound. The mechanism is believed to proceed in two main stages. Initially, the 2-aminothiophenol undergoes oxidation, often in a solvent like DMSO which can also act as the oxidant, to form its corresponding disulfide derivative. cuestionesdefisioterapia.com This disulfide intermediate then condenses with the 1,4-dicarbonyl compound—in this case, this compound—to yield the desired 4H-1,4-benzothiazine derivatives. cuestionesdefisioterapia.com This approach would result in a central benzene ring linked at the 1 and 4 positions to two separate benzothiazine-substituted phenyl moieties.

Table 1: Proposed Synthesis of Benzothiazine Derivatives from 1,4-Dicarbonyls

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Reaction Type | Expected Product Class |

|---|

Selective Functionalization of Aromatic Rings

Selective functionalization of the three aromatic rings in this compound presents a significant synthetic challenge due to the similar reactivity of the C-H bonds. nih.gov The benzoyl groups are deactivating and meta-directing for electrophilic aromatic substitution. Consequently, reactions like nitration, halogenation, or sulfonation would be expected to occur on the terminal phenyl rings at the positions meta to the carbonyl group.

A specific example of selective functionalization is the synthesis of this compound-3′,3″-disulfonyl imidazole. encyclopedia.pub This reagent is designed for the regioselective modification of cyclodextrins. The synthesis of this derivative itself demonstrates the feasibility of selectively functionalizing the terminal aromatic rings, specifically at the 3' and 3'' positions (meta to the carbonyls), highlighting a practical application of directing group effects in a complex molecule. encyclopedia.pub

Directing group strategies can also be employed for site-selective reactions. For instance, Ru-catalyzed hydrogenation can achieve site-selective saturation of one arene ring adjacent to a directing moiety, a technique that could be adapted for this compound derivatives if a suitable directing group is installed. chemrxiv.org

Table 2: Research Findings on Selective Aromatic Functionalization

| Starting Material | Reagent(s) | Position of Functionalization | Product | Research Focus |

|---|---|---|---|---|

| This compound | Sulfonyl Imidazole Precursors | 3' and 3'' positions of terminal rings | This compound-3′,3″-disulfonyl imidazole | Synthesis of a selective reagent for cyclodextrin (B1172386) modification. encyclopedia.pub |

Multi-component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org The diketone nature of this compound makes it a suitable candidate for MCRs that traditionally employ 1,3- or 1,4-dicarbonyl compounds.

For example, a Hantzsch-type pyridine (B92270) synthesis, which is a well-known MCR, could potentially utilize this compound. tcichemicals.com In a modified approach, this compound could react with an aldehyde and two equivalents of an ammonia (B1221849) source (like ammonium (B1175870) acetate) to generate a highly substituted, complex heterocyclic architecture. Such a reaction would assemble multiple molecular fragments in one pot, offering a streamlined route to complex structures that would otherwise require lengthy, stepwise synthesis. illinois.eduslideshare.net

Mechanistic Investigations of this compound Formation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with terephthaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). mt.comsigmaaldrich.com Understanding the mechanism of this reaction is crucial for optimizing conditions and controlling product formation.

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid activates the acyl chloride, leading to the formation of a highly electrophilic species that is then attacked by the electron-rich benzene ring. masterorganicchemistry.com The process occurs twice on the same terephthaloyl chloride molecule to yield the final 1,4-disubstituted product.

Reaction Intermediates and Transition State Analysis

The mechanism of Friedel-Crafts acylation involves several key transient species. solubilityofthings.com

Reaction Intermediates:

Acylium Ion: The first step is the reaction between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that readily loses an AlCl₄⁻ group to generate a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.commasterorganicchemistry.com This electrophile is the primary species that attacks the benzene ring.

Wheland Intermediate (Sigma Complex): The attack of the benzene π-system on the acylium ion disrupts the aromaticity of the ring, forming a carbocation intermediate known as a Wheland intermediate or sigma (σ) complex. scielo.brlibretexts.org This intermediate is a distinct species that exists in an energy minimum between two transition states. libretexts.org In the formation of this compound, this process happens sequentially. First, a (4-chlorocarbonyl)benzoyl group is attached to a benzene ring. The second Friedel-Crafts acylation then occurs at the para position of another benzene molecule using the remaining acyl chloride group.

Transition State Analysis: Each step of the reaction proceeds through a high-energy transition state. solubilityofthings.com

First Transition State (TS1): This occurs as the benzene ring attacks the acylium ion. In this state, the C-C bond between the benzene ring and the acyl carbon is partially formed, and the aromaticity of the benzene ring is partially broken. Computational studies of similar Friedel-Crafts reactions show that this carbon-carbon bond formation is often the rate-determining step, corresponding to the highest energy barrier in the reaction profile. scielo.br

Second Transition State (TS2): Following the formation of the Wheland intermediate, a proton is removed from the ring by a weak base (such as AlCl₄⁻), restoring aromaticity. The transition state for this step involves the partial breaking of the C-H bond and partial reforming of the aromatic π-system. masterorganicchemistry.com

Kinetic Studies of Synthetic Pathways

The synthesis of this compound and its derivatives, primarily through Friedel-Crafts acylation, involves reaction kinetics that are crucial for understanding the mechanism and optimizing reaction conditions. mdpi.comedu.krd Kinetic studies for these reactions typically focus on determining the reaction rate, the influence of temperature and catalyst concentration, and the activation energy. mdpi.com

The Friedel-Crafts acylation of an aromatic compound like benzene with terephthaloyl chloride is a complex process. The reaction rate is influenced by several factors, including the nature of the Lewis acid catalyst (e.g., AlCl₃), the solvent, and the reaction temperature. Kinetic modeling helps in understanding how these parameters affect the formation of the desired product and potential by-products. researchgate.net

For analogous Friedel-Crafts acylation reactions, studies have shown that the reaction often follows a specific kinetic model that can incorporate catalyst deactivation. researchgate.net For instance, in the acylation of other aromatic ethers, the catalyst can be deactivated by the reactant or the product, which slows the reaction over time. researchgate.net Understanding these deactivation kinetics is essential for maintaining catalytic activity and achieving high yields. researchgate.net

Kinetic studies are vital for elucidating reaction mechanisms and can be used to develop empirical equations for reaction rates based on synthesis conditions. mdpi.com These models are instrumental in the design and modeling of industrial reactors. mdpi.com The Arrhenius equation is often applied to determine the activation energy, which quantifies the temperature sensitivity of the reaction.

| Reaction Type | Kinetic Parameter | Value | Significance |

|---|---|---|---|

| Friedel-Crafts Acylation (Analogous System) | Activation Energy (Ea) | 118-174 kJ/mol mdpi.com | Indicates the minimum energy required for the reaction to occur; higher values suggest greater temperature sensitivity. mdpi.com |

| Friedel-Crafts Acylation (Analogous System) | Pre-exponential Factor (A) | Varies with catalyst and reactants | Relates to the frequency of molecular collisions in the correct orientation for reaction. |

| Imino-Diels-Alder (Derivative Synthesis) | Reaction Order | First Order edu.krd | Indicates the reaction rate is directly proportional to the concentration of one reactant. edu.krd |

Scale-Up and Industrial Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to efficiency, cost, and safety. giottobiotech.com Key considerations include optimizing the process for maximum yield and purity while adhering to sustainable manufacturing practices. giottobiotech.comsemanticscholar.org

Process Optimization for Enhanced Yield and Purity

Process optimization is a critical step in the industrial synthesis of this compound to ensure cost-effectiveness and high-quality products. genosynth.comazom.com This involves a systematic analysis of every stage of the production process, from raw materials to final product isolation. genosynth.com

One of the primary methods for synthesizing this compound is the Friedel-Crafts acylation of benzene with terephthaloyl dichloride using a Lewis acid catalyst like aluminum chloride. prepchem.com Optimization of this process focuses on several critical parameters:

Catalyst Management : In classic Friedel-Crafts reactions, more than a stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone. mt.com A patented process for a derivative, 1,4-bis(4-fluorobenzoyl)benzene, demonstrates that metering the aluminum chloride into the reactant mixture at specific temperatures can lead to a crude product with high purity and almost quantitative yield. google.com This controlled addition prevents side reactions and improves efficiency. google.com

Temperature Control : The reaction temperature is a crucial parameter. The synthesis of this compound involves heating the mixture for several hours. prepchem.com For the synthesis of its fluorinated derivative, maintaining the temperature between 25°C and 68°C is specified to achieve optimal results. google.com

Purification : Achieving high purity is essential for many applications of this compound. azom.com The crude product is often contaminated with side products and residual catalyst. Recrystallization from a suitable solvent, such as dimethylformamide, is a common and effective method to obtain the final product as high-purity white crystals. prepchem.com

Reaction Conditions : The choice of solvent and the ratio of reactants also play a significant role. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the aluminum chloride catalyst.

| Parameter | Lab-Scale Synthesis of this compound prepchem.com | Optimized Industrial Process for a Derivative google.com |

|---|---|---|

| Reactants | Terephthaloyl dichloride, Benzene | Terephthaloyl chloride, Fluorobenzene |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃) |

| Temperature | Heated at 70°C for 7 hours | Maintained between 25°C and 68°C |

| Key Process Feature | Standard batch addition | Metered addition of catalyst to reactant mixture |

| Purification Method | Recrystallization from dimethylformamide | Treatment with sodium hydroxide (B78521) solution and recrystallization |

| Reported Yield | 76% | ~96% (crude product) |

Green Chemistry Principles in this compound Synthesis

Green chemistry offers a framework for making chemical processes more sustainable by minimizing environmental impact and reducing hazards. sigmaaldrich.comathensjournals.gr The traditional synthesis of this compound presents several opportunities for applying these principles. rroij.com

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical design. sigmaaldrich.com Key principles relevant to this compound synthesis include:

Prevention : It is better to prevent waste than to treat it afterward. sigmaaldrich.com The ideal synthesis would produce only the desired product with no by-products.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The Friedel-Crafts acylation often has poor atom economy due to the use of stoichiometric catalysts and the formation of HCl and aluminum hydroxide waste.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.com The use of benzene, a known carcinogen, as a reactant and solvent is a major drawback of the traditional synthesis. prepchem.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Solvents can account for a large portion of the mass and energy consumption in a process. acs.org

Catalysis : Catalytic reagents (highly selective) are superior to stoichiometric reagents. sigmaaldrich.com The traditional use of more than one equivalent of AlCl₃ is highly inefficient. Developing a true catalytic process using recyclable solid acids or other advanced catalysts would be a significant green improvement. researchgate.net

| Green Chemistry Principle sigmaaldrich.com | Traditional Method (Friedel-Crafts Acylation) | Potential Green Alternative |

|---|---|---|

| Atom Economy | Low, due to stoichiometric AlCl₃ catalyst and HCl byproduct. | Use of a true catalyst that can be recycled, improving atom efficiency. |

| Less Hazardous Synthesis | Uses benzene (carcinogenic) as a reactant/solvent. prepchem.com | Replace benzene with a less toxic aromatic feedstock. |

| Safer Solvents | Often uses hazardous solvents like benzene or chlorinated solvents. prepchem.comresearchgate.net | Employing greener solvents (e.g., water-phase synthesis) or solvent-free conditions. researchgate.netechemi.com |

| Catalysis | Requires >1 equivalent of AlCl₃, which is consumed and generates waste. mt.com | Develop a process using a recyclable solid acid catalyst (e.g., zeolites, ion-exchange resins). researchgate.net |

| Prevention of Derivatives | The use of terephthaloyl dichloride is a derivatization of terephthalic acid. | Direct acylation using terephthalic acid if a suitable catalytic system could be developed. |

By focusing on these green principles, future research can develop synthetic routes to this compound that are not only efficient and high-yielding but also significantly safer and more environmentally benign. rroij.com

Polymer Science and Materials Chemistry of 1,4 Dibenzoylbenzene

Polymerization Reactions Involving 1,4-Dibenzoylbenzene

This compound participates in several key polymerization reactions, leading to the formation of polymers with desirable properties such as high thermal stability and solubility in common organic solvents. researchgate.net These reactions primarily include polycondensation to form poly(ether ketone)s and coupling reactions to produce poly(phenylene)s.

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. vt.edu The incorporation of this compound moieties, often through its derivatives, is a key strategy in synthesizing novel PAEKs. These polymers are typically synthesized via nucleophilic aromatic substitution or electrophilic Friedel-Crafts acylation. vt.edu For instance, derivatives like 1,4-bis(p-fluorobenzoyl)benzene can be used as an electrophilic monomer in reactions with nucleophilic monomers such as hydroquinone (B1673460) or 4,4'-dihydroxybenzophenone (B132225) to create PAEK polymers. google.com

An alternative to traditional step-growth polymerization for producing poly(ether ketone)s is the entropically-driven ring-opening polymerization (ROP) of macrocyclic oligomers. reading.ac.ukresearchgate.net This method utilizes low-viscosity cyclic oligomers that can be polymerized in-situ, which is particularly advantageous for fabricating fiber-reinforced composites. acs.orgtitech.ac.jp

The process begins with the synthesis of macrocyclic aryl ether ketone oligomers. For example, cyclic oligomers containing the 1,2-dibenzoylbenzene (B74432) moiety have been synthesized and subsequently polymerized. acs.orgcapes.gov.br The polymerization is typically initiated thermally or with a catalyst and proceeds via mechanisms like transthioetherification in the presence of sulfur, which is a free-radical process. capes.gov.br This ring-opening process is notable because the molecular weight of the resulting linear polymers increases with the conversion of the cyclic oligomers. capes.gov.br A key advantage of ROP is that it is driven by an increase in entropy, allowing for the polymerization of large, strainless macrocycles. acs.org Recent advancements have also explored controlled ROP methods using "ring-opening triggers," such as a trimethyl lock unit, which allows for the synthesis of polymers with controlled molecular weights and narrow dispersities. nih.gov

Copolymerization is a versatile strategy to tailor the properties of PAEKs. By incorporating different monomers alongside those derived from this compound, researchers can modify properties like crystallinity, solubility, and glass transition temperature (Tg). researchgate.netresearchgate.net

For instance, copolymers have been synthesized by reacting 4,4'-difluorobenzophenone (B49673) with varying proportions of hydroquinone and methylhydroquinone (B43894), where increasing the methylhydroquinone content decreases the polymer's crystallinity. researchgate.netresearchgate.net Similarly, novel copolymers have been created through Friedel-Crafts acylation polycondensation, reacting terephthaloyl chloride with a mixture of monomers. researchgate.netpsu.edupsu.edu This approach allows for the incorporation of various functional groups, such as amide and sulfone linkages, into the polymer backbone, which can significantly increase the glass transition temperature compared to conventional PEEK or PEKK. psu.edupsu.edu These modifications can yield materials with high thermal stability and good melt processability. researchgate.netpsu.edu

Below is a table summarizing the properties of various PAEK copolymers synthesized using different monomer compositions.

| Copolymer System | Monomer 1 | Monomer 2 | Resulting Polymer Properties |

| PEKEKK / PEKSI Copolymers psu.edu | 4,4′-diphenoxybenzophenone (DPOBPN) | BPBDADPS | Semicrystalline with 10–35 mol% BPBDADPS. High Tg (184–186°C) and moderate Tm (336–340°C). Tensile strength of 100.8–103.6 MPa and Young's modulus of 2.31–2.48 GPa. |

| PEKK / PEASAEKK Copolymers psu.edu | Diphenyl ether (DPE) | BPBDAS | Semicrystalline with 10–25 mol% BPBDAS. Increased Tg compared to PEEK and PEKK. A copolymer with 25 mol% BPBDAS showed a high Tg of 187°C and a moderate Tm of 343°C, with a tensile strength of 102.7 MPa. |

| PEKDKEKK / PEAEAEKK Copolymers researchgate.net | 4,4-bis(4-phenoxybenzoyl)diphenyl (BPOBDP) | N,N-bis(4-phenoxybenzoyl)-4,4-diaminodiphenyl ether (BPBDAE) | Semicrystalline with 10-40 mol% BPBDAE. Copolymers with 30-40 mol% BPBDAE exhibited high Tgs of 185-188°C and moderate Tms of 326-330°C, suitable for melt processing. Tensile strengths were 101.7-102.3 MPa. |

| PEEK Copolymers researchgate.net | Hydroquinone | Methyl hydroquinone | Crystallinity decreases as the concentration of methyl hydroquinone units increases. |

Poly(phenylene)s are polymers known for their high thermal stability and chemical resistance. Incorporating the this compound unit into a polyphenylene backbone results in poly(2,5-dibenzoyl-1,4-phenylene) (PDBP), a polymer that is soluble in common organic solvents and exhibits bright blue photoluminescence. researchgate.net

The primary method for synthesizing poly(2,5-dibenzoyl-1,4-phenylene) (PDBP) is through the coupling polymerization of a corresponding monomer, such as 2,5-dichloro-1,4-dibenzoylbenzene, using a Nickel catalyst. researchgate.net This type of reaction, often a Yamamoto or Kumada-type coupling, involves the carbon-carbon bond formation between monomer units. researchgate.net The use of transition metal catalysts like nickel is crucial for achieving high molecular weight polymers with controlled structures. sumitomo-chem.co.jp This method has also been used to create related polymers like poly(2-benzoyl-1,4-phenylene) (PBP) from 2,5-dichlorobenzophenone. researchgate.net These polymers are valued for their solubility and thermal stability. researchgate.net

Achieving precise control over the polymer's microstructure is essential for tailoring its properties. sumitomo-chem.co.jp In the synthesis of related poly(benzoyl-1,4-phenylene)s (PBP), the choice of catalyst has been shown to influence the arrangement of the repeating units. researchgate.net For example, different catalysts can lead to either a random microstructure with a mix of head-to-tail and head-to-head linkages or a predominantly head-to-tail arrangement. researchgate.net This structural control affects properties such as the polymer's intrinsic viscosity and molecular weight distribution. For PBP, a head-to-tail structure (PBP-I) resulted in a higher molecular weight (2.65×10⁴ g/mol ) compared to the mixed-linkage structure (PBP-II). researchgate.net Such control is vital as even small percentages of structural impurities can significantly impact the material's final performance, including its thermal and mechanical properties. sumitomo-chem.co.jp

Below is a table comparing the properties of two different microstructures of a related poly(benzoyl-1,4-phenylene).

| Polymer Microstructure | Linkage Type | Intrinsic Viscosity (dL/g) | GPC Molecular Weight (Mw) | Mw/Mn Ratio |

| PBP-I researchgate.net | Predominantly Head-to-Tail | 0.57 | 2.65 × 10⁴ | 2.5 |

| PBP-II researchgate.net | Head-to-Tail and Head-to-Head | - | - | 1.7 |

Poly(azomethine)s (Polyketanils) Derived from this compound

Poly(azomethine)s, also known as polyketanils when derived from diketones, are a class of polymers containing imine (C=N) linkages in their main chain. researchgate.net The synthesis of these polymers using this compound as the diketone monomer has been a subject of research to create new materials with tunable properties. researchgate.netnih.gov These aromatic polyketanils are noted for their potential in microelectronics and aerospace due to their processability and high thermal stability. researchgate.net

Melt polycondensation is a solvent-free method used for the synthesis of polyketanils from this compound and various diamines. researchgate.net This technique involves heating and stirring the monomers together at high temperatures, which can facilitate the formation of high molecular weight polymers. qau.edu.pk For instance, new luminescent aromatic polyketanils have been successfully synthesized via melt polycondensation at 180°C over 24 hours. researchgate.net This method has also been employed to create ketimine polymers by reacting this compound with diamines like the one found in 'Solvent Brown 1'. researchgate.net While effective in certain cases, melt polycondensation is not always the preferred method for polyazomethines because their melting and decomposition temperatures can be very close. qau.edu.pk

A key feature of polyketanils derived from this compound is the ability to tune their spectroscopic properties through acid-base chemistry. researchgate.net The nitrogen atom in the imine group acts as a Lewis base, allowing for protonation when treated with an acid. researchgate.netpsu.edu This doping process modifies the electronic structure of the polymer backbone, leading to changes in its absorption and photoluminescence (PL) spectra. researchgate.netresearchgate.net

Research has shown that both absorption and PL spectra can be modified not only by altering the chemical structure of the polymer but also through this acid-base doping. researchgate.net For example, the photoluminescence properties of polyketanils synthesized from this compound have been tested after protonation with DL-camphor-10-sulfonic acid (CSA). researchgate.netnih.gov Doping with a sulfophthalic acid derivative resulted in an 85 nm red shift in the UV-vis spectrum of a polyazomethine. researchgate.net This ability to precisely tune the optical characteristics through chemical structure and subsequent doping makes these materials highly adaptable for various applications. researchgate.net The protonation can also significantly enhance the solubility of the polymers. psu.edu

| Polymer System | Dopant | Observed Effect | Reference |

| Polyketanils from this compound | DL-camphor-10-sulfonic acid (CSA) | Modification of photoluminescence properties | researchgate.netnih.gov |

| Polyazomethine | 1,2-(di-2-ethylhexyl)ester of 4-sulfophthalic acid (PSA) | 85 nm red-shift in UV-vis absorption spectrum | researchgate.net |

| Poly(3′,4′-dibutyl-α-terthiophene-azomethine-1,4-phenylene-azomethine) | Strong Acid (Protonation) | Optical band gap reduction from 2.06 eV to 1.61 eV | psu.edu |

Development of Conjugated Polymers and Oligomers with this compound Scaffolds

The incorporation of the this compound scaffold into conjugated polymers is a strategic approach for developing new organic electronic materials. iucr.orgresearchgate.net Conjugated polymers are known for their unique electrical and light-emitting properties, making them suitable for a range of optoelectronic devices. ill.eumdpi.com The rigid benzophenone (B1666685) moiety within the polymer backbone contributes to high thermal stability and desirable photoluminescence. researchgate.netresearchgate.net

The rational design of polymers containing the this compound unit aims to create materials with tailored properties for specific optoelectronic applications. kennesaw.edu By modifying the polymer backbone, researchers can influence the optoelectronic characteristics, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ill.eu This structural tuning is crucial for optimizing performance in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. iucr.orgkennesaw.edu For example, poly(2,5-dibenzoyl-1,4-phenylene) (PDBP), synthesized from a this compound derivative, is soluble in common organic solvents and exhibits bright blue photoluminescence, making it a promising candidate for optoelectronic applications. researchgate.netresearchgate.net

Polymers derived from this compound have been successfully utilized in the fabrication of OLEDs. researchgate.netontosight.ai Poly(2,5-dibenzoyl-1,4-phenylene) (PDBP) was synthesized by coupling polymerization of 2,5-dichloro-1,4-dibenzoylbenzene. researchgate.net This polymer possesses high thermal stability and demonstrates bright blue photoluminescence, with an emission peak at 475 nm. researchgate.net The photoluminescence quantum yield of a thin film of PDBP was estimated to be 1.0% relative to a standard. researchgate.net These properties show its potential as an active material in the emissive layer of OLEDs. researchgate.netresearchgate.net

| Polymer | Monomer | Photoluminescence (PL) Peak | PL Quantum Yield (Film) | Reference |

| Poly(2,5-dibenzoyl-1,4-phenylene) (PDBP) | 2,5-dichloro-1,4-dibenzoylbenzene | 475 nm (blue) | 1.0% | researchgate.net |

| Poly(2-benzoyl-1,4-phenylene) (PBP) | 2,5-dichlorobenzophenone | 433 nm (blue) | 15% | researchgate.net |

The conjugated nature of polymers derived from this compound imparts semiconducting properties. iucr.orgresearchgate.net 2,5-Dibenzoyl-1,4-phenylenediamine (DBPDA), a monomer related to this compound, is utilized to synthesize organic semiconductors for electronic and optoelectronic devices. iucr.org The conductivity of these polymers can be significantly enhanced through doping. mdpi.com For instance, while undoped poly(azomethine)s are typically semi-insulating with conductivities in the range of 10⁻⁹ to 10⁻⁸ S/cm, doping can increase this value by several orders of magnitude. mdpi.com The replacement of carbon-carbon bonds with isoelectronic units in the polymer backbone is another strategy to precisely modulate the electronic properties of these semiconductors without causing significant structural changes. unist.ac.kr

Photophysical and Photochemical Behavior of 1,4 Dibenzoylbenzene

Excited State Dynamics and Relaxation Processes

The absorption of light by 1,4-dibenzoylbenzene promotes the molecule to an electronically excited state, initiating a series of rapid photophysical and photochemical processes. The dynamics of these excited states, particularly the lowest singlet (S₁) and triplet (T₁) states, dictate the ultimate fate of the molecule, leading to energy dissipation through various relaxation pathways or the formation of transient chemical species. The study of these processes is crucial for understanding the compound's behavior as a photoinitiator and in other photochemical applications. Time-resolved spectroscopy techniques are instrumental in observing these short-lived states and the subsequent chemical reactions they undergo.

Time-resolved spectroscopy allows for the direct observation of transient species generated upon photoexcitation. By using short pulses of light to excite the sample and then probing the resulting changes in absorption or emission over time, researchers can map the formation, decay, and transformation of excited states and radical intermediates.

Nanosecond laser flash photolysis (LFP) is a powerful technique for studying transient species with lifetimes in the nanosecond to millisecond range. edinst.com In a typical LFP experiment, a sample is excited by a short, intense laser pulse. The subsequent changes in the sample's optical absorption are monitored using a second, weaker light source, providing a transient absorption spectrum that acts as a fingerprint for the species generated. miami.eduscielo.br

While specific LFP studies detailing the transient absorption spectrum of this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on closely related aromatic ketone derivatives. For instance, studies on tert-butyl aroylperbenzoates, which also feature the benzoylphenyl chromophore, have been conducted. nih.gov LFP of these compounds reveals the formation of transient species that absorb in the visible region of the electromagnetic spectrum. The triplet excited state of these molecules shows a broad absorption with a maximum (λmax) in the range of 530-560 nm. nih.gov Following the decay of the triplet state, a new absorption band appears around 550 nm, which has been assigned to the corresponding aroylphenyl radical. nih.gov Given the structural similarity, the transient species of this compound are expected to exhibit comparable spectral characteristics.

Table 1: Transient Absorption Data for Structurally Related Aroylphenyl Compounds

| Compound Class | Transient Species | λmax (nm) | Lifetime (τ) |

|---|---|---|---|

| tert-Butyl Aroylperbenzoates | Triplet State (T₁) | ~530-560 | ~0.74 ns |

| tert-Butyl Aroylperbenzoates | 4-Benzoylphenyl Radical | ~550 | Solvent-dependent |

Data sourced from a study on tert-butyl aroylperbenzoates, which serve as an analogue for the this compound system. nih.gov

The triplet state is central to the photochemistry of aromatic ketones like this compound. Following excitation to the singlet state (S₁), efficient intersystem crossing (ISC) typically populates the lowest triplet state (T₁). This triplet state is characterized by its biradical nature and a longer lifetime compared to the singlet state, which allows it to participate in various photochemical reactions. sigmaaldrich.com

The properties of the T₁ state, such as its energy, lifetime, and reactivity, are critical. For aromatic ketones, the lowest triplet state is often of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This configuration imparts a radical-like reactivity to the carbonyl oxygen. The triplet state of this compound is the precursor to subsequent chemical reactions, particularly in the presence of protons or hydrogen donors. The protonation of the triplet state is a key step that initiates the formation of radical species. The lifetime of the triplet state can be influenced by various factors, including the solvent and the presence of quenchers like oxygen. miami.edu In the absence of specific lifetime data for this compound, data from related aroylperbenzoates suggest that the triplet lifetimes can be very short, on the order of nanoseconds, especially if they undergo rapid subsequent reactions like bond cleavage. nih.gov

In acidic environments, the photochemistry of this compound is significantly altered due to the protonation of the carbonyl group, particularly in the excited triplet state. The protonated triplet state exhibits enhanced reactivity, leading to the formation of distinct radical intermediates and initiating further reactions.

Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy studies have provided evidence for the formation of ketyl radicals from this compound in acidic solutions. The mechanism is believed to involve the protonation of the triplet state of the molecule.

The proposed mechanism for ketyl radical generation involves a sequence of steps:

Photoexcitation and Intersystem Crossing: this compound absorbs a photon and is promoted to its first excited singlet state (S₁), which then undergoes efficient intersystem crossing to the lowest triplet state (T₁).

Triplet State Protonation: In an acidic medium, the carbonyl oxygen of the T₁ state, which is more basic than the ground state, is protonated.

Electron Transfer: Following protonation, a subsequent electron transfer event leads to the formation of the ketyl radical.

This mechanism highlights that the generation of the ketyl radical is not a simple hydrogen atom abstraction but rather a process facilitated by the increased electron affinity of the carbonyl group upon protonation in the excited state.

The protonation of the excited triplet state of benzophenone (B1666685) and its derivatives, including this compound, can also lead to other photochemical reactions such as photohydration and photoredox processes. While these have been more extensively summarized for the parent benzophenone, similar reactivity patterns are expected for its derivatives.

Photohydration Reactions: For benzophenone, protonation of the ketone in the triplet state can lead to photohydration reactions, where a water molecule adds to the ortho- or meta-positions of the benzene (B151609) ring. This type of reaction demonstrates how protonation can activate the aromatic ring towards nucleophilic attack by water.

Photoredox Processes: In certain derivatives, protonation can promote efficient photoredox reactions. For example, in 3-(hydroxymethyl)benzophenone, protonation makes a photoredox reaction the predominant pathway in acidic aqueous solution. Photoredox catalysis, in a broader sense, utilizes visible light to generate reactive intermediates via single electron transfer pathways. edinst.comnih.gov The protonated triplet state of an aromatic ketone is a potent oxidizing agent and can participate in such electron transfer processes, leading to a variety of chemical transformations.

Protonation Effects on Photochemistry in Acidic Solutions

The interaction of this compound with light induces a series of photophysical and photochemical events, central to which is its role as a photosensitizer. This section explores the mechanisms of singlet oxygen generation and quenching, as well as the fluorescence and luminescence characteristics of this compound.

Singlet Oxygen Generation and Quenching Mechanisms

This compound, upon absorption of light, can transfer its absorbed energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. The efficiency of this process is a key parameter in its photochemical applications.

The singlet oxygen quantum yield (ΦΔ) quantifies the efficiency of a photosensitizer in generating singlet oxygen. It is defined as the number of singlet oxygen molecules formed per photon absorbed by the sensitizer. nih.gov The determination of this value is crucial for understanding and predicting the photochemical behavior of this compound.

Chemical actinometry is a widely used method for determining photon flux and, consequently, for measuring quantum yields. technoprocur.cz This technique relies on a chemical reaction with a known quantum yield. By measuring the extent of the chemical change in the actinometer, the number of photons absorbed can be calculated. technoprocur.cz For singlet oxygen quantum yield determination, a chemical trap that reacts specifically with singlet oxygen is employed. The rate of consumption of this trap is monitored, often spectrophotometrically, and compared to a standard photosensitizer with a known ΦΔ value. nsf.govscielo.br Several factors are desirable in a chemical actinometer, including thermal stability, a broad and wavelength-independent quantum yield, and simple analytical methods for analysis. technoprocur.cz

1,3-Diphenylisobenzofuran (B146845) (DPBF) is a fluorescent probe frequently used to detect and quantify singlet oxygen. glpbio.commdpi.com It reacts with singlet oxygen in a [4+2] cycloaddition reaction to form an unstable endoperoxide. mdpi.com This endoperoxide subsequently decomposes to form 1,2-dibenzoylbenzene (B74432), which is a colorless and non-fluorescent compound. mdpi.comwikipedia.org The reaction of DPBF with singlet oxygen leads to a decrease in its characteristic absorption, which can be monitored over time to determine the rate of singlet oxygen generation. researchgate.net DPBF is particularly suitable as it is highly reactive towards singlet oxygen and its consumption can be easily followed by monitoring the decrease in its absorbance or fluorescence. glpbio.comwikipedia.org

The singlet oxygen quantum yield of a photosensitizer like this compound can be determined by comparing the rate of DPBF bleaching to that caused by a reference photosensitizer with a known quantum yield under the same experimental conditions. researchgate.net

Table 1: Reaction of DPBF with Singlet Oxygen

| Reactant | Product | Reaction Type |

| 1,3-Diphenylisobenzofuran (DPBF) + ¹O₂ | 1,2-Dibenzoylbenzene | [4+2] Cycloaddition |

Photodegradation Pathways in the Presence of Singlet Oxygen

The generation of singlet oxygen by photosensitizers like this compound can lead to their own degradation, a process known as photobleaching or photodegradation. In the presence of singlet oxygen, organic molecules can undergo oxidation reactions. For instance, aromatic compounds can react with singlet oxygen to form endoperoxides, which can be unstable and decompose into various degradation products. nih.gov The specific pathways of photodegradation for this compound in the presence of singlet oxygen would involve the oxidative attack of ¹O₂ on the molecule, potentially leading to the cleavage of bonds and the formation of smaller, oxygenated products. The efficiency and pathways of these degradation reactions can be influenced by the solvent environment. nih.gov

Fluorescence and Luminescence Properties

The emission of light from this compound after absorption of photons is another important aspect of its photophysical behavior. This luminescence can be in the form of fluorescence (rapid emission) or phosphorescence (slower emission).

Factors Influencing Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Several factors can influence these properties for a molecule like this compound.

Table 2: Factors Affecting Fluorescence Properties

| Factor | Effect on Fluorescence Quantum Yield and Lifetime |

| Molecular Structure | Increased rigidity of the molecular structure can lead to a higher fluorescence quantum yield by reducing non-radiative decay pathways. |

| Solvent Polarity and Viscosity | The polarity of the solvent can alter the energy levels of the excited state. Increased solvent viscosity can reduce molecular collisions that lead to non-radiative decay, thus potentially increasing the fluorescence quantum yield. |

| Temperature | Higher temperatures generally lead to a decrease in fluorescence intensity due to an increase in molecular collisions and non-radiative decay processes. |

| Concentration | At high concentrations, self-quenching can occur, where an excited molecule interacts with a ground-state molecule, leading to a decrease in fluorescence. |

| Presence of Quenchers | Substances like molecular oxygen can quench fluorescence by promoting non-radiative decay pathways such as intersystem crossing. |

Solvatochromic Shifts in Fluorescence Spectra

Solvatochromism is the phenomenon where the color of a solution, and more broadly the position of absorption and emission spectral bands, changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule. In fluorescence spectroscopy, a change in solvent polarity can induce a shift in the emission wavelength, a phenomenon known as a solvatochromic shift.

The direction and magnitude of the shift provide insight into the electronic nature of the excited state.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for fluorescence emission, resulting in a shift to a longer wavelength (red shift). This is termed positive solvatochromism.

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state. This increases the energy gap, leading to a shift to a shorter wavelength (blue shift), a phenomenon known as negative solvatochromism.

The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima) with the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment upon excitation. A large solvatochromic shift is often indicative of a significant intramolecular charge transfer (ICT) character in the excited state.

While specific solvatochromic data for this compound is not extensively detailed in readily available literature, the principle can be illustrated with data from other fluorescent solvatochromic dyes. For instance, D-π-A (donor-pi-acceptor) type molecules often exhibit strong solvatochromism. The following table shows representative data for the solvatochromic dye 4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), demonstrating the effect of solvent polarity on its fluorescence emission maximum. jasco-global.com

| Solvent | Polarity Index | Fluorescence Peak (nm) |

|---|---|---|

| n-Hexane | 0.1 | 493 |

| Toluene | 2.4 | 576 |

| Diethyl Ether | 2.8 | 595 |

| Ethyl Acetate | 4.4 | 668 |

| Dichloromethane | 3.1 | 765 |

Electroluminescence Characteristics in Polymer Matrices

Electroluminescence (EL) is the emission of light from a material in response to the passage of an electric current. In the context of organic electronics, this is the fundamental principle behind Organic Light-Emitting Diodes (OLEDs). A common strategy for creating OLEDs involves a guest-host system, where a small amount of an emissive dopant (guest) is dispersed within a host material, often a polymer matrix.

In such a system, the polymer matrix primarily serves to transport charge carriers (electrons and holes) injected from the electrodes. When these opposite charges meet on a dopant molecule, they form an excited state (an exciton) which then decays radiatively, emitting light. The color of the emitted light is determined by the energy gap of the emissive guest molecule.

For this compound to function as an electroluminescent dopant in a polymer matrix, several characteristics would be critical:

Luminescence Quantum Yield: The efficiency of the light emission process from its excited state.

Energy Level Alignment: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of this compound must be appropriately aligned with those of the host polymer to allow for efficient charge trapping and exciton (B1674681) formation on the guest molecule.

Chemical and Thermal Stability: The compound must be stable under the electrical stress and thermal conditions experienced during device operation.

Solubility/Dispersibility: It must be readily dispersible within the chosen polymer matrix without significant aggregation, which can quench luminescence.

While the principles are well-established, specific studies detailing the electroluminescence characteristics of this compound within polymer matrices are not prominent in the surveyed scientific literature, suggesting it may not be a conventional choice for high-performance OLED applications compared to other more established fluorescent or phosphorescent materials.

Photocyclization and Phototransformation Reactions

Upon absorption of light, this compound can undergo various photochemical reactions, leading to new molecular structures. These transformations are dictated by the nature of its electronically excited states, typically the n,π* triplet state characteristic of aromatic ketones. Key reaction pathways include intramolecular hydrogen abstraction and photocyclization events.

Intramolecular Hydrogen Abstraction Processes

Intramolecular hydrogen abstraction is a hallmark photochemical reaction of ketones possessing accessible hydrogen atoms. taylorfrancis.com This process, often referred to as the Norrish Type II reaction, typically involves the oxygen atom of the photoexcited carbonyl group (in its n,π* state) abstracting a hydrogen atom from the γ-position of an attached alkyl chain. youtube.com This abstraction proceeds through a stable six-membered cyclic transition state, resulting in the formation of a 1,4-biradical intermediate. youtube.comrsc.org This biradical can then undergo one of two primary subsequent reactions: cyclization to form a cyclobutanol (B46151) derivative (the Yang cyclization) or cleavage of the α,β carbon-carbon bond to yield an enol and an alkene.

The reactivity in such processes is significantly higher from the n,π* excited state compared to the π,π* state. youtube.com Furthermore, the ease of hydrogen abstraction follows the order of C-H bond strength: tertiary > secondary > primary. youtube.com

In the case of unsubstituted this compound, there are no alkyl chains with γ-hydrogens. Therefore, a classical Norrish Type II reaction is not possible. Intramolecular hydrogen abstraction would have to occur from one of the phenyl rings. This process is generally less favorable due to the higher strength of aromatic C-H bonds and the geometric constraints required to bring the excited carbonyl oxygen close to an ortho hydrogen on an adjacent ring. Consequently, for the parent this compound molecule, other phototransformation pathways, such as photocyclization, can become competitive.

Formation of Benzo[b]difuran Structures

A significant phototransformation pathway for derivatives of this compound is photocyclization to yield fused heterocyclic structures. Research has demonstrated that macrocycles containing 1,5-dibenzoyl-2,4-dialkoxybenzene moieties undergo a quadruple photocyclization reaction upon irradiation with UV light (e.g., 350 nm). researchgate.net This process, followed by a dehydration step, leads to the formation of cyclophanes containing two benzo[1,2-b:5,4-b']difuran rings. researchgate.net

This transformation indicates that the dibenzoylbenzene chromophore is susceptible to a cyclization reaction involving the carbonyl group and the adjacent phenyl ring. The plausible mechanism for the formation of a single benzo[b]furan unit from a benzoyl group attached to a phenol-like ring (as is effectively the case in the alkoxy-substituted derivatives after enolization) involves:

Photoexcitation of the benzoyl carbonyl group to its reactive triplet state.

An intramolecular reaction, likely an electrophilic attack by the excited carbonyl or a radical addition, onto the adjacent electron-rich phenyl ring.

Subsequent cyclization and dehydration (loss of a water molecule) to form the stable, aromatic furan (B31954) ring fused to the central benzene ring.

This reaction demonstrates a powerful photochemical method for constructing complex, fused heterocyclic systems from dibenzoylbenzene precursors.

Supramolecular Chemistry and Crystal Engineering of 1,4 Dibenzoylbenzene

Self-Assembly and Molecular Recognition in 1,4-Dibenzoylbenzene Systems

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. This process is driven by molecular recognition, where molecules selectively bind to one another based on complementary shapes, sizes, and chemical functionalities. In systems involving this compound, the arrangement of molecules in the solid state is a direct consequence of these principles, governed by a delicate balance of attractive and repulsive forces that dictate the final supramolecular architecture.

Supramolecular host materials are large molecular entities or assemblies capable of encapsulating smaller "guest" molecules within a defined cavity. This host-guest chemistry is a central theme in supramolecular science, with applications in sensing, catalysis, and drug delivery. The design of such hosts often relies on building blocks that can form pre-organized, cage-like, or channel-like structures.

While the principles of creating complex supramolecular hosts are well-established, specific examples of this compound serving as the primary building block for well-defined supramolecular host materials, such as molecular cages or inclusion complexes, are not extensively documented in the scientific literature. The utility of a molecule as a supramolecular host typically depends on its ability to form a persistent cavity, a feature that may be less pronounced in the typical packing of this compound compared to specifically designed macrocyclic or cage-forming molecules.

The solid-state structure of this compound is a clear example of how multiple weak, non-covalent interactions collectively determine the crystal packing. These interactions, though individually modest in energy, sum up to create a stable crystalline lattice. The key forces at play in this compound assemblies are hydrogen bonds and π-π stacking interactions.

Hydrogen bonds are highly directional interactions that play a crucial role in determining molecular assembly. In the crystal structure of this compound, conventional strong hydrogen bond donors are absent. However, the structure is stabilized by a network of weak C-H···O hydrogen bonds. In these interactions, the aromatic C-H groups act as weak donors, while the carbonyl oxygen atoms serve as acceptors.

Single-crystal X-ray diffraction has provided a comprehensive understanding of the three-dimensional arrangement of this compound. smolecule.com The compound crystallizes in the triclinic space group P-1, with unit cell parameters that define the molecular organization. smolecule.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.532 |

| b (Å) | 7.387 |

| c (Å) | 8.743 |

| α (°) | 70.23 |

| β (°) | 83.25 |

| γ (°) | 66.32 |

| Molecules per unit cell (Z) | 1 |

The importance of hydrogen bonding in directing the assembly of related structures can be seen in derivatives such as 2,5-dibenzoylbenzene-1,4-diaminium dichloride. In this salt, the protonated amino groups introduce strong N-H donors, which form robust N-H···Cl hydrogen bonds with the chloride counter-ions, creating a well-defined two-dimensional network. nih.gov

| D–H···A | D–H | H···A | D···A | D–H···A |

|---|---|---|---|---|

| N1–H1N···Cl1 | 0.87(4) | 2.29(4) | 3.155(3) | 172(4) |

| N1–H2N···Cl1 | 0.87(4) | 2.33(4) | 3.187(3) | 174(4) |

| N1–H3N···Cl1 | 0.87(3) | 2.29(3) | 3.159(4) | 175(2) |

π-π stacking is a crucial non-covalent interaction that arises from the attraction between aromatic rings. In the crystal structure of this compound, the molecules adopt a herringbone-like arrangement. smolecule.com This packing motif is common for aromatic compounds and allows for the optimization of intermolecular interactions, including both C-H···O hydrogen bonds and π-π stacking. The benzoyl groups are twisted relative to the central benzene (B151609) ring, a conformation that facilitates favorable stacking between neighboring molecules. smolecule.com

The typical distance for π-π stacking interactions is in the range of 3.2 to 3.5 Å between the centroids of the aromatic rings. ic.ac.uk These interactions are highly dependent on the relative orientation of the rings, with parallel-displaced and T-shaped (edge-to-face) arrangements often being more energetically favorable than a direct face-to-face stacking. semanticscholar.orgnih.gov The combination of dispersion forces and electrostatic interactions governs the geometry and strength of these π-π contacts. semanticscholar.org

Non-Covalent Interactions in Assemblies

Crystal Engineering for Targeted Solid-State Properties

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. By selecting appropriate molecular building blocks and controlling their assembly, it is possible to create new crystalline materials with desired properties, such as improved solubility, stability, or specific optical or electronic characteristics. A key strategy in crystal engineering is the formation of cocrystals.

Cocrystals are multi-component crystalline materials where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable coformers, held together in a stoichiometric ratio by non-covalent interactions. While this definition originates from the pharmaceutical sciences, the principles apply broadly to materials science. The design of cocrystals relies on the deliberate use of robust intermolecular synthons—structural units that can be reliably formed using known intermolecular interactions.

This compound, as a neutral molecule, possesses functional groups suitable for cocrystal formation. The two carbonyl groups are strong hydrogen bond acceptors. According to the principles of hydrogen-bond-driven self-assembly, this compound would be an excellent candidate to form cocrystals with molecules that are strong hydrogen bond donors, such as carboxylic acids, phenols, or amides. The resulting structure would likely be stabilized by strong O-H···O=C or N-H···O=C hydrogen bonds.

While the potential for this compound to act as a coformer is clear from a theoretical standpoint, specific examples of designed and structurally characterized cocrystals containing this compound are not widely reported in the surveyed literature. However, the principles can be illustrated by analogous systems. For example, studies on cocrystals of 1,4-diethynylbenzene (B1207667) with carbonyl-containing compounds like 1,3-diacetylbenzene (B146489) have shown the formation of strong, nonconventional alkyne-carbonyl C-H···O hydrogen bonds that direct the crystal packing. nih.gov In one such cocrystal, the C-H···O distance was found to be 2.200 Å, demonstrating a highly effective and directional interaction that successfully brings different molecular components together into a single crystalline phase. nih.gov This highlights the reliability of using carbonyl groups to engineer multicomponent crystalline solids.

Tuning Excitonic Coupling in Crystalline Materials

Excitonic coupling describes the interaction between the transition dipole moments of adjacent chromophores in a molecular aggregate. aps.org This coupling is highly dependent on the intermolecular distance and orientation of the chromophores, leading to significant changes in the optical properties of the material compared to the isolated molecule. In crystalline solids, the precise arrangement of molecules in the lattice dictates the nature and strength of this coupling.

The photophysical behavior of this compound in the solid state is governed by the excitonic coupling between its benzoyl chromophores on neighboring molecules. The crystal packing determines whether the excitons form J-aggregates (head-to-tail arrangement, leading to a red-shift in absorption) or H-aggregates (parallel, face-to-face arrangement, leading to a blue-shift). Research on organic crystals like anthracene (B1667546) and tetracene has shown that these excitonic couplings are not static but fluctuate significantly due to thermal nuclear motions at room temperature. aps.org Therefore, controlling the crystal structure of this compound is essential for tuning its solid-state optical properties.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com They offer an exceptional platform for controlling the spatial arrangement of chromophores with high precision. rsc.org By incorporating chromophoric molecules as the organic linkers, their packing, orientation, and intermolecular distances can be systematically tuned by varying the metal node or the geometry of other co-ligands. escholarship.org

While this compound itself is a neutral molecule, its derivatives, such as 4,4'-benzophenonedicarboxylic acid, can be used as linkers to build MOFs. researchgate.net In such a framework, the benzophenone (B1666685) core acts as the embedded chromophore. The rigid and well-defined structure of the MOF prevents the rotational and torsional motions that often lead to non-radiative decay in organic molecules, which can enhance properties like quantum yield. escholarship.org The tunability of the MOF structure allows for the optimization of strut-to-strut energy transfer and other photophysical phenomena that depend on excitonic coupling. rsc.org This strategy can be used to design functional materials for applications in sensing, photocatalysis, and solid-state lighting. escholarship.orgnih.gov

Polymorphism and Crystal Structure Modification

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and optical behavior, due to variations in their crystal lattice arrangements and intermolecular interactions.

The crystal structure of this compound has been determined by X-ray diffraction. nih.gov It crystallizes in the triclinic space group P-1. nih.gov While the existence of multiple polymorphs for this compound is not prominently documented, the potential for their formation exists through the careful control of crystallization conditions, such as solvent choice, temperature, and pressure. Modification of the crystal structure could lead to different packing motifs (e.g., herringbone vs. π-stacked), which would, in turn, alter the excitonic coupling and the resulting optical properties of the material.

| Crystallographic Data for this compound | |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a | 6.532 Å |

| b | 7.387 Å |

| c | 8.743 Å |

| α | 70.23° |

| β | 79.52° |

| γ | 72.84° |

| (Data sourced from PubChem CID 76395) nih.gov |

Hierarchical Supramolecular Assemblies

Hierarchical self-assembly involves the spontaneous organization of molecular components into well-defined, ordered structures that are subsequently arranged into even more complex superstructures. This bottom-up approach is fundamental for creating advanced functional materials.

Construction of Polynuclear Spin Clusters

Polynuclear coordination complexes, or spin clusters, are discrete molecular entities containing multiple metal ions bridged by organic ligands. scispace.com These systems are of significant interest for their potential applications in molecular magnetism and catalysis. scispace.com The magnetic properties of the cluster are determined by the electronic coupling between the spin centers of the metal ions, which is mediated by the bridging ligands.

The structure of this compound, featuring two carbonyl groups at opposite ends of a rigid phenyl spacer, presents the potential for it to act as a bridging ligand in the construction of polynuclear clusters. The oxygen atoms of the carbonyl groups can coordinate to metal ions that possess unpaired electrons (e.g., Fe, Mn, Co, Ni). By reacting this compound with appropriate metal salts under controlled stoichiometric and geometric conditions, it is theoretically possible to assemble discrete dinuclear or polynuclear complexes. The rigid phenylene bridge would ensure a significant separation between metal centers, influencing the magnetic exchange interactions that define the properties of the resulting spin cluster.

Despite a comprehensive search for information regarding the role of this compound in the formation of metallo-peptide nanoparticles, no relevant scientific literature or data could be retrieved. Searches were conducted to explore the supramolecular chemistry of this compound, its potential involvement in nanoparticle formation, and its applications in crystal engineering and nanotechnology.

The performed searches for "this compound Metallo-Peptide Nanoparticle Formation," "role of this compound in metallo-peptide self-assembly," "supramolecular chemistry of this compound in peptide nanoparticles," "this compound supramolecular chemistry," "this compound nanoparticle formation," "this compound crystal engineering," and "application of this compound in nanotechnology" did not yield any specific information on the use of this compound in the context of metallo-peptide nanoparticles.